2-Methoxy-5-phenyliminomethyl-phenol
Description
2-Methoxy-5-phenyliminomethyl-phenol (C₁₄H₁₃NO₂; MW 227.26 g/mol) is a phenolic Schiff base derivative characterized by a methoxy group at the 2-position and a phenyliminomethyl substituent at the 5-position of the aromatic ring. Such reactions typically proceed in polar solvents (e.g., ethanol or DMF) under mild conditions, yielding imine-linked products .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26g/mol |
IUPAC Name |
2-methoxy-5-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-8-7-11(9-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
WEBGNOFPKPMJDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Chelation Capacity: The imine group (-N=CH-) in the target compound enables metal coordination, contrasting with the amine (-NH₂) in 2-amino-5-methylphenol (), which is more reactive but less stable under acidic conditions .
Physicochemical Properties
Table 3: Property Comparison
Thermal Stability: Imine-linked compounds (target and ) typically decompose above 200°C, whereas 2-amino-5-methylphenol () shows lower thermal stability due to oxidative degradation .
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